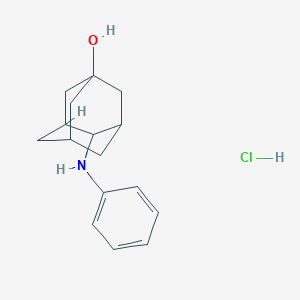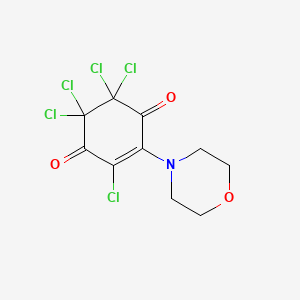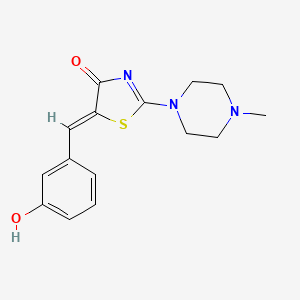![molecular formula C15H18N2O2 B4894118 N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, also known as HMPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HMPN is a white crystalline powder that is soluble in organic solvents and has a melting point of around 150°C.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Additionally, N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been used as a fluorescence probe for the detection of heavy metal ions in environmental samples.
Wirkmechanismus
The mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is not well understood, but it is thought to involve the inhibition of certain enzymes or proteins in the target organism. Studies have shown that N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea exhibits selective inhibition of bacterial and fungal growth, indicating that it may target specific metabolic pathways in these organisms. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been found to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and detection of heavy metal ions. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is its versatility and potential applications in various scientific fields. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, including the development of new drug candidates based on its antibacterial, antifungal, and antitumor activities. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea may also have potential applications in the synthesis of new materials, such as MOFs and nanoparticles. Further studies are needed to elucidate the mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea and to explore its potential applications in environmental science, such as the detection and removal of heavy metal ions from contaminated water. Overall, N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is a promising compound with potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea involves the reaction of 2-naphthylisocyanate and 1,3-propanediol in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea.
Eigenschaften
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-13(10-18)16-15(19)17-14-8-7-11-5-3-4-6-12(11)9-14/h3-9,13,18H,2,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIMAPPPQSQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)
![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)

![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)